molecular formula C18H19Cl2N3O4 B12217551 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide

3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B12217551
M. Wt: 412.3 g/mol
InChI Key: LQTQDGHTAQJPRQ-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure It is characterized by the presence of a dichloroethenyl group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide involves multiple steps. The starting materials typically include 2,2-dichloroethenyl compounds and 3,4-dimethoxyphenyl derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine
  • 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Uniqueness

3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19Cl2N3O4

Molecular Weight

412.3 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H19Cl2N3O4/c1-18(2)10(8-13(19)20)14(18)17(24)21-16-15(22-27-23-16)9-5-6-11(25-3)12(7-9)26-4/h5-8,10,14H,1-4H3,(H,21,23,24)

InChI Key

LQTQDGHTAQJPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C=C(Cl)Cl)C

Origin of Product

United States

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